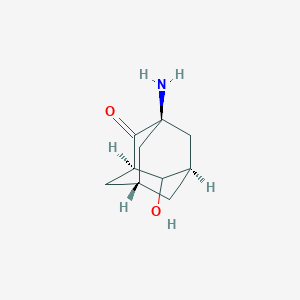
Z/E-4-Hydroxyadamantan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z/E-4-Hydroxyadamantan-2-one is a compound belonging to the adamantane family, which is characterized by a tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z/E-4-Hydroxyadamantan-2-one typically involves multiple steps, starting from adamantane derivatives. One common method involves the hydroxylation of adamantane to introduce the hydroxy group, followed by amination to introduce the amino group. The reaction conditions often require the use of strong oxidizing agents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and amination under controlled conditions are employed to scale up the production process. The use of chiral auxiliaries and protecting groups may also be incorporated to enhance the stereoselectivity and efficiency of the synthesis.
化学反应分析
Types of Reactions
Z/E-4-Hydroxyadamantan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications.
科学研究应用
Chemistry
In chemistry, Z/E-4-Hydroxyadamantan-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its rigid structure and functional groups make it a candidate for developing drugs that target specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are explored for their antiviral and antibacterial properties. The compound’s ability to interact with biological macromolecules makes it a potential therapeutic agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
作用机制
The mechanism of action of Z/E-4-Hydroxyadamantan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
Adamantanone: A ketone derivative of adamantane with similar structural features but lacking the amino and hydroxy groups.
Amantadine: An antiviral compound with a similar adamantane core but different functional groups.
Memantine: A medication used to treat Alzheimer’s disease, also based on the adamantane structure.
Uniqueness
Z/E-4-Hydroxyadamantan-2-one is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to other adamantane derivatives.
属性
IUPAC Name |
(1R,3R,5R,7R)-1-amino-4-hydroxyadamantan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c11-10-3-5-1-6(4-10)8(12)7(2-5)9(10)13/h5-8,12H,1-4,11H2/t5-,6-,7-,8?,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXRJMCMEUSWOZ-QUKRONFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C(C1CC(C2)(C3=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]3C([C@H]1C[C@](C2)(C3=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














